
Cyclic leucine enkephalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclic leucine enkephalin is a synthetic analog of leucine enkephalin, an endogenous opioid peptide. Leucine enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, naturally found in the brains of many animals, including humans . It plays a crucial role in modulating pain and other physiological processes by binding to opioid receptors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclic leucine enkephalin involves creating a cyclic structure to enhance its stability and bioavailability. One common method is solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The cyclic structure is achieved by introducing a bridge, such as an ethylene bridge, to replace the intramolecular hydrogen bond found in the linear form .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: Cyclic leucine enkephalin undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bridges if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Cyclic leucine enkephalin has a wide range of applications in scientific research:
作用機序
Cyclic leucine enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu receptors . These receptors are part of the G-protein-coupled receptor (GPCR) family and are located in the central and peripheral nervous systems. Upon binding, this compound activates intracellular signaling pathways, leading to analgesic and other physiological effects .
類似化合物との比較
Leucine Enkephalin: The linear form of the peptide with similar receptor binding properties but lower stability.
Methionine Enkephalin: Another endogenous opioid peptide with a similar structure but containing methionine instead of leucine.
D-Ala2, D-Leu5-Enkephalin: A synthetic analog with enhanced stability and selectivity for delta opioid receptors.
Uniqueness: Cyclic leucine enkephalin is unique due to its cyclic structure, which enhances its metabolic stability and bioavailability compared to its linear counterparts. This makes it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
79525-56-7 |
|---|---|
分子式 |
C38H56N8O7 |
分子量 |
736.9 g/mol |
IUPAC名 |
(3S,6S,9S,12S,15S)-6,9-bis(4-aminobutyl)-15-benzyl-3-[(4-hydroxyphenyl)methyl]-12-(2-methylpropyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C38H56N8O7/c1-24(2)20-30-37(52)44-28(12-6-8-18-39)35(50)43-29(13-7-9-19-40)36(51)46-31(22-26-14-16-27(47)17-15-26)34(49)41-23-33(48)42-32(38(53)45-30)21-25-10-4-3-5-11-25/h3-5,10-11,14-17,24,28-32,47H,6-9,12-13,18-23,39-40H2,1-2H3,(H,41,49)(H,42,48)(H,43,50)(H,44,52)(H,45,53)(H,46,51)/t28-,29-,30-,31-,32-/m0/s1 |
InChIキー |
IGAGSIVYOPTBPJ-XDIGFQIYSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



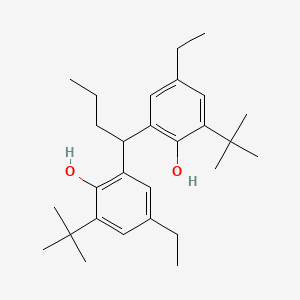
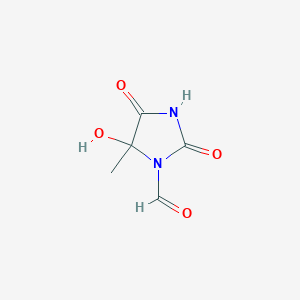
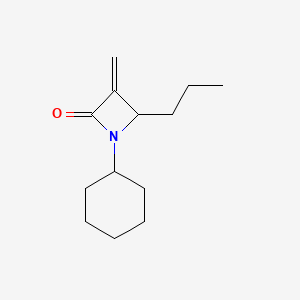
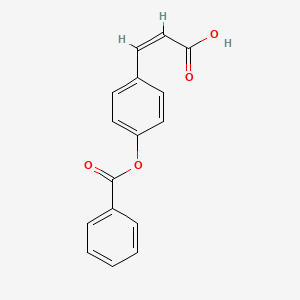
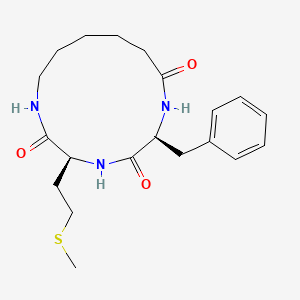

![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

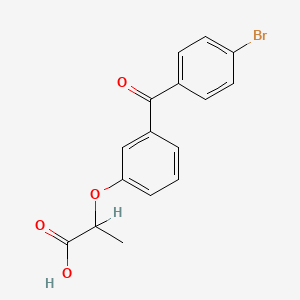


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)

